molecular formula C14H20O6 B5198014 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester

2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester

Cat. No.: B5198014
M. Wt: 284.30 g/mol
InChI Key: AYZLVVNNSNFGQM-UHFFFAOYSA-N
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Description

2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester is a spirocyclic compound that belongs to a class of compounds known for their unique structural features and potential applications in various fields. The spirocyclic structure, characterized by a single atom common to two rings, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester typically involves the formation of the spirocyclic core followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to esterification using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects. Detailed studies on the compound’s binding affinity and selectivity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
  • 2-Oxo-1-oxa-spiro[4.4]nonane-3-carboxylic acid
  • 2-Oxo-1-oxa-spiro[4.4]nonane-4,5-dicarboxylic acid

Uniqueness

Compared to similar compounds, 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester is unique due to its specific ester functional groups, which impart distinct chemical reactivity and potential applications. The presence of two ester groups allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

diethyl 2-oxo-1-oxaspiro[4.4]nonane-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-3-18-11(15)9-10(13(17)19-4-2)14(20-12(9)16)7-5-6-8-14/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZLVVNNSNFGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C2(CCCC2)OC1=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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